3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H10F2O3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride typically involves the reaction of 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is used in various scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying biological molecules and studying enzyme mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
Nonafluorobutanesulfonyl fluoride: Another sulfonyl fluoride compound with different applications.
Uniqueness
3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is unique due to its specific reactivity and the presence of both fluorine and sulfonyl groups. This combination of functional groups makes it particularly useful for certain types of chemical reactions and applications in scientific research .
Eigenschaften
Molekularformel |
C9H10F2O3S |
---|---|
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
3-fluoro-4-propan-2-yloxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10F2O3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
DRCZJXLVDYKKSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.